- Hantzsch Ester as a Photosensitizer for the Visible-Light-Induced Debromination of Vicinal Dibromo Compounds, Chemistry - A European Journal, 2016, 22(28), 9546-9550

Cas no 937-41-7 (Phenyl acrylate)

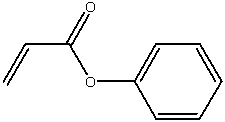

Phenyl acrylate is an organic compound with the chemical formula c9h8o2.

Phenyl acrylate structure

Phenyl acrylate Properties

Names and Identifiers

-

- Phenylacrylate

- Phenyl acrylate, (Acrylic acid phenyl ester)

- Acrylic acid phenyl ester

- Phenylacrylate Phenyl acrylate

- Phenyl Acrylate (stabilized with BHT)

- phenyl prop-2-enoate

- Acrylic Acid Phenyl Ester (stabilized with BHT)

- Phenyl 2-propenoate

- Phenyl acrylat

- Phenyl Acrylate

- 2-PROPENOIC ACID, PHENYL ESTER

- WRAQQYDMVSCOTE-UHFFFAOYSA-N

- phenyl-acrylate

- phenol acrylate

- Phenyl acrylate,min. 95%

- FCH918523

- SY050025

- AK160509

- AX8147550

- ST24048902

- P2268

- Acrylic acid phenyl ester, 97%, stabilized with

- Acrylic acid, phenyl ester (6CI, 7CI, 8CI)

- Phenyl propenoate

- UNII-N76Z7HU35P

- MFCD00048145

- DB-057428

- FS-4899

- EN300-6889920

- EINECS 213-329-1

- SCHEMBL28916

- DTXCID6048882

- 937-41-7

- AC8636

- N76Z7HU35P

- DTXSID5061328

- PHENYL 2-PROPENOATE

- Phenyl acrylate, stabilized with BHT

- AKOS005206789

- Acrylic Acid Phenyl Ester

- NS00039584

- AI3-15711

- CS-W016338

- +Expand

-

- MFCD00048145

- WRAQQYDMVSCOTE-UHFFFAOYSA-N

- 1S/C9H8O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2

- O=C(C=C)OC1C=CC=CC=1

- 2041124

Computed Properties

- 148.05200

- 0

- 2

- 3

- 148.05243

- 11

- 146

- 0

- 0

- 0

- 0

- 0

- 1

- 2.1

- 0

- 26.3

Experimental Properties

- 1.77800

- 26.30000

- 1.523 (589.3 nm 20 ºC)

- Insoluble in water.

- 98°C/24mmHg(lit.)

- 88.3±15.6 ºC,

- Slightly soluble (1.8 g/l) (25 º C),

- Not determined

- Not determined

- 1.068±0.06 g/cm3 (20 ºC 760 Torr),

Phenyl acrylate Price

Phenyl acrylate Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Sodium carbonate , Hantzsch ester Solvents: Dimethyl sulfoxide ; 2.5 h, rt

Reference

Synthetic Circuit 2

Synthetic Circuit 3

Reaction Conditions

1.1 Catalysts: Cesium carbonate ; 1 h, 25 °C

Reference

- Preparation of the (meth) acrylate, Japan, , ,

Synthetic Circuit 4

Synthetic Circuit 5

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C

1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 0 °C → rt; overnight, rt

Reference

- Synthesis of α,ω-heterotelechelic PVP for bioconjugation, via a one-pot orthogonal end-group modification procedure, Polymer Chemistry, 2016, 7(42), 6450-6456

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

Reference

- 1,4-Diazabicyclo[2.2.2]octane-Promoted Aminotrifluoromethylthiolation of α,β-Unsaturated Carbonyl Compounds: N-Trifluoromethylthio-4-nitrophthalimide Acts as Both the Nitrogen and SCF3 Sources, Organic Letters, 2015, 17(24), 6090-6093

Synthetic Circuit 8

Synthetic Circuit 9

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Sodium bicarbonate

1.2 Reagents: Sodium bicarbonate

Reference

- Palladium-catalyzed anti-Markovnikov oxidative acetalization of activated olefins with iron(III) sulphate as the reoxidant, Organic & Biomolecular Chemistry, 2022, 20(2), 427-443

Synthetic Circuit 11

Synthetic Circuit 12

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Dichloromethane ; 4 h, rt

Reference

- O-Arylation of carboxylic acids using (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate as a precursor of arynes, Synthetic Communications, 2007, 37(13), 2179-2185

Synthetic Circuit 14

Synthetic Circuit 15

Synthetic Circuit 16

Synthetic Circuit 17

Reaction Conditions

1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Sulfuric acid magnesium salt (1:1) , Lithium bromide ; 24 h, 25 °C

Reference

- Preparation of carboxylate esters in the presence of dicarbonates, magnesium compounds, and alkali metal compounds, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Synthetic Circuit 19

Synthetic Circuit 20

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0.5 h, 0 °C; 0 °C → rt; 10 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Reference

- Amine-accelerated manganese-catalyzed aromatic C-H conjugate addition to α,β-unsaturated carbonyls, Chemical Communications (Cambridge, 2014, 50(93), 14558-14561

Phenyl acrylate Raw materials

- Propanoic acid, 2,3-dibromo-, phenyl ester

- Phenyl[2-(trimethylsilyl)phenyl]iodonium

- 3-chloropropanoyl chloride

- Sodium acrylate

- Acryloyl chloride

Phenyl acrylate Preparation Products

Phenyl acrylate Suppliers

Amadis Chemical Company Limited

Gold Member

(CAS:937-41-7)Phenyl acrylate

A1207512

in Stock/in Stock

100g/500g

99%/99%

Friday, 30 August 2024 03:47

230.0/824.0

Phenyl acrylate Related Literature

-

1. Rh(iii)-catalyzed C–H oxidative ortho-olefination of arenes using 7-azaindole as a directing group and utilization in the construction of new tetracyclic heterocycles containing a 7-azaindole skeletonBin Liu,Ridong Li,Wei Zhan,Xin Wang,Zemei Ge,Runtao Li RSC Adv. 2016 6 48205

-

Andrea Citarella,Davide Moi,Martina Pedrini,Helena Pérez-Pe?a,Stefano Pieraccini,Alessandro Dimasi,Claudio Stagno,Nicola Micale,Tanja Schirmeister,Giulia Sibille,Giorgio Gribaudo,Alessandra Silvani,Clelia Giannini,Daniele Passarella Org. Biomol. Chem. 2023 21 3811

-

Yi-En Liang,Chia-Ling Lu,Wen-Tai Li Org. Biomol. Chem. 2019 17 7569

-

Edgars Paegle,Pavels Dimitrijevs,Pavel Arsenyan New J. Chem. 2023 47 15472

-

Akira Hirao,Kota Murano,Toshiyuki Oie,Masahiro Uematsu,Raita Goseki,Yuri Matsuo Polym. Chem. 2011 2 1219

-

S. L. Canning,V. J. Cunningham,L. P. D. Ratcliffe,S. P. Armes Polym. Chem. 2017 8 4811

-

Fei Zhao,Xiuwen Jia,Jingwei Zhao,Chaoli Fei,Liyang Liu,Guannan Liu,Dongping Wang,Fei Chen RSC Adv. 2017 7 25031

-

Joshua R. Booth,Robert A. Young,Andrés N. Richards Gonzales,Zachary J. Meakin,Corinna M. Preuss-Weber,Ross W. Jaggers,Stefan A. F. Bon J. Mater. Chem. C 2021 9 7174

-

Yumeng Yuan,Guoshuai Pan,Xiaofeng Zhang,Qiufeng Huang Org. Chem. Front. 2020 7 53

-

Pranav P. Kalelkar,David M. Collard Polym. Chem. 2018 9 1022

937-41-7 (Phenyl acrylate) Related Products

- 5669-19-2(2-Benzylacrylic acid)

- 9003-01-4(Carbomer 940)

- 9003-04-7(Sodium polyacrylate)

- 25584-83-2(hydroxypropyl acrylate, mixture of isomers)

- 492-38-6(2-Phenylacrylic acid)

- 814-68-6(Acryloyl chloride)

- 2399-48-6(Tetrahydrofurfuryl acrylate)

- 2495-35-4(Benzylacrylate,(Acrylicacidbenzylester))

- 3524-68-3(2-((Acryloyloxy)methyl)-2-(hydroxymethyl)propane-1,3-diyl diacrylate)

- 4813-57-4(Octadecyl acrylate (Stearyl acrylate))

Recommended suppliers

BEIJING HUANLING TECHNOLOGY CO.,LTD

(CAS:937-41-7)Phenylacrylate

97%

1KG

Suzhou Senfeida Chemical Co., Ltd

(CAS:937-41-7)Phenyl acrylate

99%

200KG

discuss personally